3-(4-ethylphenoxy)-7-hydroxy-4H-chromen-4-one
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Overview
Description
3-(4-ethylphenoxy)-7-hydroxy-4H-chromen-4-one: is a synthetic organic compound belonging to the class of chromones. Chromones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound features a chromone core substituted with a 4-ethylphenoxy group at the 3-position and a hydroxyl group at the 7-position.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-ethylphenol and 7-hydroxy-4H-chromen-4-one.
Reaction Steps:
Industrial Production Methods: The industrial production of 3-(4-ethylphenoxy)-7-hydroxy-4H-chromen-4-one follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group at the 7-position can undergo oxidation to form a ketone.
Reduction: The chromone core can be reduced under specific conditions to yield dihydrochromone derivatives.
Substitution: The 4-ethylphenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 3-(4-ethylphenoxy)-7-oxo-4H-chromen-4-one.
Reduction: 3-(4-ethylphenoxy)-7-hydroxy-4H-dihydrochromen-4-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Studied for its potential as a ligand in catalytic reactions.
Biology and Medicine:
Antioxidant Activity: Exhibits antioxidant properties, making it a candidate for studies related to oxidative stress and related diseases.
Anti-inflammatory: Potential anti-inflammatory effects are being explored in preclinical studies.
Industry:
Pharmaceuticals: Investigated for its potential use in drug development due to its biological activities.
Cosmetics: Potential use in cosmetic formulations for its antioxidant properties.
Mechanism of Action
The mechanism of action of 3-(4-ethylphenoxy)-7-hydroxy-4H-chromen-4-one is primarily related to its ability to interact with biological targets such as enzymes and receptors. The hydroxyl group at the 7-position can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chromone core can also interact with various molecular pathways, modulating cellular responses.
Comparison with Similar Compounds
- 3-(4-ethylphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one
- 7-hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one
- 7-hydroxy-3-(2-isopropylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one
Comparison:
- Uniqueness: The presence of the 4-ethylphenoxy group at the 3-position and the hydroxyl group at the 7-position makes 3-(4-ethylphenoxy)-7-hydroxy-4H-chromen-4-one unique in terms of its chemical reactivity and biological activity.
- Biological Activity: Similar compounds with different substituents may exhibit varying degrees of biological activity, making this compound a distinct candidate for specific applications.
Properties
IUPAC Name |
3-(4-ethylphenoxy)-7-hydroxychromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-2-11-3-6-13(7-4-11)21-16-10-20-15-9-12(18)5-8-14(15)17(16)19/h3-10,18H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHFVKURISNJMFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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